molecular formula C14H20ClNO2 B1463346 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride CAS No. 1214122-46-9

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride

Cat. No.: B1463346
CAS No.: 1214122-46-9
M. Wt: 269.77 g/mol
InChI Key: ICNHYTGYFFWJMB-UHFFFAOYSA-N
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Description

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities and properties.

Scientific Research Applications

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with additional methoxy groups.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a benzyl group attached to the nitrogen atom.

Uniqueness

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-10(2)13(14(16)17)15-8-7-11-5-3-4-6-12(11)9-15;/h3-6,10,13H,7-9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNHYTGYFFWJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butanoic acid hydrochloride

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